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For Researchers, Scientists, and Drug Development Professionals

Abstract
Diethyl 2,3-dibromosuccinate is a halogenated organic compound that serves as a versatile

intermediate in organic synthesis. Its bifunctional nature, possessing two bromine atoms on

adjacent carbons and two ethyl ester groups, allows for a variety of chemical transformations.

This technical guide provides an in-depth overview of the fundamental properties of Diethyl
2,3-dibromosuccinate, including its physical and chemical characteristics, stereoisomerism,

synthesis, and key reactions. Detailed experimental protocols for its preparation and diagrams

illustrating its reaction mechanisms are also presented to support its application in research

and development.

Core Properties and Data
Diethyl 2,3-dibromosuccinate, with the IUPAC name diethyl 2,3-dibromobutanedioate, is a

derivative of succinic acid. It is a key substrate in synthetic chemistry due to the reactivity of the

carbon-bromine bonds.[1]

Chemical and Physical Properties
The fundamental properties of Diethyl 2,3-dibromosuccinate are summarized in the table

below. It is typically a colorless to pale yellow liquid, soluble in organic solvents like ether and

chloroform, with limited solubility in water.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3032879?utm_src=pdf-interest
https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://www.evitachem.com/product/evt-3169953
https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://www.evitachem.com/product/evt-3169953
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name
diethyl 2,3-

dibromobutanedioate
[1]

CAS Number 608-82-2 [1]

Molecular Formula C₈H₁₂Br₂O₄ [1]

Molecular Weight 331.99 g/mol [1]

Melting Point ~25 °C [1]

Boiling Point 290.9 ± 35.0 °C at 760 mmHg [1]

Density 1.7 ± 0.1 g/cm³ [1]

Appearance Colorless to pale yellow liquid [1]

Solubility
Soluble in ether, chloroform;

limited in water
[1]

Stereoisomerism
Diethyl 2,3-dibromosuccinate possesses two chiral centers at the C2 and C3 positions,

leading to the existence of stereoisomers: a meso compound and a pair of enantiomers

(racemic mixture). The stereochemistry of the starting material in its synthesis dictates the

resulting stereoisomer.

meso-Diethyl 2,3-dibromosuccinate: This achiral diastereomer is synthesized from diethyl

maleate (the cis-isomer). It has a plane of symmetry. The CAS number for the meso form is

1114-31-4.[2]

racemic-(±)-Diethyl 2,3-dibromosuccinate: This is a racemic mixture of two enantiomers,

(2R,3R)- and (2S,3S)-diethyl 2,3-dibromosuccinate. It is synthesized from diethyl fumarate

(the trans-isomer).

The stereochemical outcome of reactions involving Diethyl 2,3-dibromosuccinate is highly

dependent on which stereoisomer is used as the starting material.
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Synthesis of Diethyl 2,3-dibromosuccinate
The primary method for synthesizing Diethyl 2,3-dibromosuccinate is the electrophilic

addition of bromine (Br₂) across the carbon-carbon double bond of diethyl maleate or diethyl

fumarate. The reaction proceeds via an anti-addition mechanism, which explains the

stereospecific outcomes.

Synthesis of meso-Diethyl 2,3-dibromosuccinate
The synthesis of the meso isomer involves the bromination of diethyl maleate. The anti-addition

of bromine to the cis-alkene results in the formation of the meso product.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve diethyl maleate in an inert solvent such as carbon tetrachloride or

chloroform.

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same

solvent dropwise with continuous stirring. The disappearance of the bromine color indicates

the progress of the reaction.

Work-up: After the addition is complete, wash the reaction mixture with a solution of sodium

thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the

solvent under reduced pressure. The crude product can be purified by recrystallization or

distillation to yield pure meso-diethyl 2,3-dibromosuccinate.[1]

Synthesis of racemic-(±)-Diethyl 2,3-dibromosuccinate
The racemic mixture is synthesized by the bromination of diethyl fumarate. The anti-addition of

bromine to the trans-alkene produces a racemic mixture of the (2R,3R) and (2S,3S)

enantiomers.

Experimental Protocol:
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The experimental procedure is analogous to the synthesis of the meso isomer, with diethyl

fumarate used as the starting material instead of diethyl maleate.

Synthesis Workflow

Synthesis of meso-isomer

Synthesis of racemic-isomer

Diethyl Maleate (cis) Bromination (anti-addition) meso-Diethyl 2,3-dibromosuccinate

Diethyl Fumarate (trans) Bromination (anti-addition) racemic-(±)-Diethyl 2,3-dibromosuccinate

Click to download full resolution via product page

Caption: Synthesis pathways for Diethyl 2,3-dibromosuccinate stereoisomers.

Chemical Reactivity and Mechanisms
The chemical reactivity of Diethyl 2,3-dibromosuccinate is dominated by the two bromine

atoms, which are good leaving groups. This allows for nucleophilic substitution and elimination

reactions. The ester groups can also undergo reactions such as hydrolysis and reduction.

Nucleophilic Substitution (Sₙ2 Reaction)
Diethyl 2,3-dibromosuccinate can undergo nucleophilic substitution reactions where the

bromine atoms are replaced by various nucleophiles.[1] This typically proceeds via an Sₙ2

mechanism, which involves a backside attack by the nucleophile, leading to an inversion of

stereochemistry at the carbon center.[3]

Mechanism:

The Sₙ2 reaction is a one-step concerted process. The nucleophile attacks the carbon atom

bearing the bromine atom from the side opposite to the bromine. As the new bond between the

nucleophile and the carbon forms, the carbon-bromine bond breaks.
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Caption: Generalized Sₙ2 reaction mechanism.

Elimination Reaction (E2 Reaction)
Under basic conditions, Diethyl 2,3-dibromosuccinate can undergo an E2 elimination

reaction to form an alkene.[1] This reaction is stereospecific and requires an anti-periplanar

arrangement of the proton to be removed and the bromine leaving group.

meso-isomer: The E2 elimination of the meso-isomer yields diethyl fumarate (the trans-

alkene).

racemic-isomer: The E2 elimination of the racemic-isomer yields diethyl maleate (the cis-

alkene).

Mechanism:

The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton

from a carbon adjacent to the carbon bearing the bromine. Simultaneously, the electrons from

the C-H bond move to form a C=C double bond, and the bromine atom departs as a bromide

ion. The anti-periplanar geometry is crucial for the orbital overlap required for the formation of

the new π-bond.

Caption: Generalized E2 elimination reaction mechanism.

Reduction Reaction
Diethyl 2,3-dibromosuccinate can be reduced to diethyl succinate using reducing agents

such as zinc in acetic acid.[1] This reaction involves the removal of both bromine atoms.

Experimental Protocol for Reduction:
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Reaction Setup: In a round-bottom flask, suspend zinc dust in a suitable solvent like acetic

acid or ethanol.

Addition of Substrate: Add a solution of Diethyl 2,3-dibromosuccinate in the same solvent

to the zinc suspension.

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the

reaction can be monitored by thin-layer chromatography.

Work-up: After the reaction is complete, filter off the excess zinc. The filtrate is then typically

washed with water and extracted with an organic solvent.

Purification: The organic layer is dried and the solvent is evaporated to yield diethyl

succinate, which can be further purified by distillation.

Spectroscopic Data
While a complete set of spectra for Diethyl 2,3-dibromosuccinate is not readily available in all

databases, the expected spectral characteristics can be inferred from its structure and data

from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a triplet

and a quartet) and a signal for the methine protons (CH-Br). The chemical shift of the

methine protons would be downfield due to the deshielding effect of the adjacent bromine

atom and ester group. For the analogous dimethyl 2,3-dibromosuccinate, the methine

protons appear around 4.78 ppm.[4][5]

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the

ester, the methine carbon attached to bromine, and the carbons of the ethyl group. The

carbon attached to bromine is expected to appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of Diethyl 2,3-dibromosuccinate will be characterized by a strong

absorption band corresponding to the C=O stretching vibration of the ester group, typically in
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the region of 1730-1750 cm⁻¹.[1] Other characteristic peaks would include C-O stretching and

C-H stretching vibrations.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak, although it may be of low intensity.

Common fragmentation patterns would likely involve the loss of an ethoxy group (-OCH₂CH₃),

an ethyl group (-CH₂CH₃), and bromine atoms.

Applications in Synthesis
Diethyl 2,3-dibromosuccinate is a valuable building block in organic synthesis.[1] Its ability to

undergo a variety of transformations makes it a useful precursor for the synthesis of more

complex molecules, including pharmaceuticals and agrochemicals. For example, it can be used

to introduce a four-carbon unit with versatile functional handles into a target molecule.

Conclusion
Diethyl 2,3-dibromosuccinate is a fundamentally important reagent in organic chemistry. Its

well-defined stereochemistry, coupled with its predictable reactivity in substitution and

elimination reactions, makes it a powerful tool for synthetic chemists. This guide has provided a

detailed overview of its core properties, synthesis, and chemical behavior, offering a solid

foundation for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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